molecular formula C10H9NO5S B1242806 4-methyl-2-oxo-2H-chromen-7-yl sulfamate CAS No. 136167-05-0

4-methyl-2-oxo-2H-chromen-7-yl sulfamate

Cat. No.: B1242806
CAS No.: 136167-05-0
M. Wt: 255.25 g/mol
InChI Key: UFGBGFMPBMEVMI-UHFFFAOYSA-N
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Preparation Methods

Coumate can be synthesized through various methods. One common synthetic route involves the preparation of tricyclic coumarin-based sulfamates. For instance, 4-methylcoumarin-7-O-sulfamate (Coumate) can be synthesized by reacting 4-methylcoumarin with sulfamoyl chloride in the presence of a base . Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Coumate undergoes several types of chemical reactions, including:

    Oxidation: Coumate can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Coumate into reduced forms.

    Substitution: Coumate can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Coumate has a wide range of scientific research applications:

Comparison with Similar Compounds

Coumate is unique compared to other similar compounds due to its nonsteroidal nature and irreversible inhibition of STS. Similar compounds include:

Coumate’s non-estrogenic nature and high potency make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

136167-05-0

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) sulfamate

InChI

InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14)

InChI Key

UFGBGFMPBMEVMI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N

Synonyms

4-methylcoumarin 7-O-sulfamate
COUMATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 7-hydroxy-4-methylcoumarin (17.6 g, 0.10 mole) in acetonitrile (100 ml) was treated with a total of 84 ml of 3M sulfamoyl chloride (0.255 mole) in acetonitrile. The mixture was then treated dropwise with triethylamine (25.8 g, 0.255 mole). The reaction temperature was allowed to rise to 45° without any cooling. The mixture was stirred overnight at ambient temperature. The precipitate was collected, triturated with water, and dried in a vacuum oven at 70° C. for 15 hr to give 10.5 g (41%) of white powder, mp 161°-164° C.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Yield
41%

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